Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl 2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5-11-9(10-2)12-8(6)14/h5H,3-4H2,1-2H3,(H2,10,11,12,14) |
InChI Key |
PDHNBBKPRLGUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(NC1=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethyl cyanoacetate with methylamine and a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher efficiency. The raw materials are fed into the reactor continuously, and the product is collected at the end of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2060034-18-4
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 211.22 g/mol (calculated from formula)
- Structure: Features a pyrimidine ring substituted with a methylamino group at position 2 and an ethyl acetate moiety at position 3. The compound exists in a 1,6-dihydropyrimidin-6-one tautomeric form.
Structural and Functional Analogues
The compound belongs to the dihydropyrimidinone (DHPM) family, a scaffold known for diverse bioactivities. Below is a comparative analysis with key analogues:
Key Differences and Implications
Methylthio (CAS 29571-44-6): The thioether group increases lipophilicity and may participate in redox reactions or metal coordination . Butyl/Methyl (CAS 503155-65-5): Hydrophobic substituents improve membrane permeability, making it suitable for local anesthetics like Proxymetacaine .
Pharmacological Potential: The pyridinyl-substituted analogue (CAS 1118787-12-4) exhibits structural similarity to kinase inhibitors, suggesting possible anticancer or anti-inflammatory activity . Hydrazinyl derivatives (e.g., ) demonstrate anti-inflammatory and antimicrobial actions, highlighting the role of nitrogen-rich substituents in bioactivity .
Safety and Handling :
Biological Activity
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a methylamino group and an ethyl acetate moiety, suggests various therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 211.22 g/mol
- CAS Number : 2060039-87-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often conducted in organic solvents under controlled conditions to optimize yield and purity.
Biological Activity
Research indicates that compounds similar to this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways.
- Antimicrobial Properties : Similar pyrimidine derivatives have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Study 1: Antitumor Effects
A study evaluated the antitumor properties of this compound in vitro against human cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Study 2: Antimicrobial Activity
Another investigation tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MIC) of 50 µg/mL.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic roles. Interaction studies have focused on:
- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Investigating the biochemical pathways affected by the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | Contains an amino group instead of methylamino | Potentially different biological activity due to amino substitution |
| Methyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | Methyl substitution at position 4 | Variations in reactivity and selectivity towards biological targets |
| Ethyl 2-(2-amino-6-methylpyrimidin)acetate | Lacks the oxo group at position 6 | Different pharmacological profiles compared to oxo derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
